4-Ethylbenzene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylbenzene-1,2,3-triol: is an organic compound with the molecular formula C8H10O3 It is a derivative of benzene, where the benzene ring is substituted with an ethyl group at the fourth position and hydroxyl groups at the first, second, and third positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzene-1,2,3-triol can be achieved through several methods. One common approach involves the hydroxylation of 4-ethylphenol. This process typically requires a catalyst and an oxidizing agent. For instance, the use of hydrogen peroxide in the presence of a catalyst such as iron(III) chloride can facilitate the hydroxylation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethylbenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl group or hydroxyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-Ethylbenzene-1,2,3-triol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethylbenzene-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and biological activity. The pathways involved include:
Redox Reactions: The compound can act as an antioxidant, neutralizing free radicals and preventing oxidative damage.
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, affecting the compound’s solubility and interactions.
Comparison with Similar Compounds
4-Methylbenzene-1,2,3-triol: Similar structure but with a methyl group instead of an ethyl group.
4-Propylbenzene-1,2,3-triol: Similar structure but with a propyl group instead of an ethyl group.
4-Ethylbenzene-1,2-diol: Similar structure but with only two hydroxyl groups.
Uniqueness: 4-Ethylbenzene-1,2,3-triol is unique due to the specific positioning of the ethyl group and three hydroxyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
16555-68-3 |
---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
4-ethylbenzene-1,2,3-triol |
InChI |
InChI=1S/C8H10O3/c1-2-5-3-4-6(9)8(11)7(5)10/h3-4,9-11H,2H2,1H3 |
InChI Key |
LJLXJBBGIPYQDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.